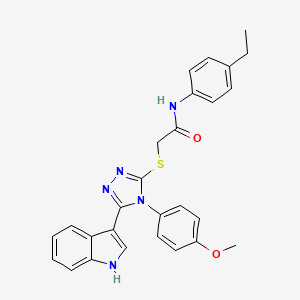

![molecular formula C9H13N3O2S B2975994 ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 74004-44-7](/img/structure/B2975994.png)

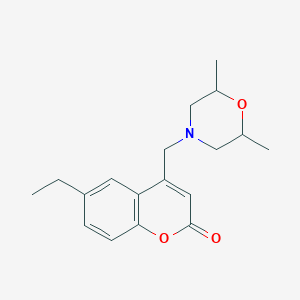

ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, or EDTC, is a type of organosulfur compound that is used in a variety of laboratory experiments. EDTC is known for its unique chemical properties, which make it useful as a reagent in scientific research. EDTC is a versatile compound that can be used in a variety of applications, including synthesis, analysis, and biochemistry.

科学的研究の応用

Azo Dye Derivatives Synthesis

Ethyl 2-amino-thiazolopyridine carboxylate: serves as a heterocyclic scaffold in the synthesis of azo dye derivatives. These derivatives are significant due to their chromophoric properties, which are essential in colorant industries. The incorporation of thiazolopyridine into azo dyes enhances their bioactive properties, making them suitable for various pharmacological applications .

Pharmacological Activities

The compound’s structural framework is beneficial in developing drugs with diverse biological activities. It can be used to create molecules with anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties. This versatility is due to the ability to fine-tune the biological activity by introducing different heterocyclic moieties .

Cancer Research

In cancer research, derivatives of ethyl 2-amino-thiazolopyridine carboxylate have shown promise. For instance, specific azo dye derivatives incorporating this heterocyclic scaffold exhibited good activity towards human colon cell lines, suggesting potential in cancer therapeutics .

Central Nervous System (CNS) Medications

The structural similarity of thiazolopyridine derivatives to purines has led to their exploration as GABA_A receptor positive allosteric modulators. This indicates potential applications in developing medications for CNS disorders, including sleep disorders and anxiety .

Digestive System Drugs

Compounds derived from ethyl 2-amino-thiazolopyridine carboxylate have been found to act as proton pump inhibitors. This application is crucial in creating drugs for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Anti-Inflammatory Agents

The compound’s derivatives can influence pathways necessary for the functioning of inflammatory processes. This makes them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce inflammation and pain .

Enzyme Inhibition

Thiazolopyridine derivatives have been identified as potential aromatase inhibitors. Aromatase is an enzyme involved in estrogen production, and its inhibition is a targeted approach in hormone-dependent cancers like breast cancer .

Multicomponent Synthesis Methods

Recent advances in synthetic chemistry have utilized ethyl 2-amino-thiazolopyridine carboxylate in multicomponent one-pot synthesis methods. These methods are environmentally friendly and efficient, providing a pathway to synthesize complex molecules for pharmaceutical applications .

作用機序

Target of Action

Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound that belongs to the class of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to have a broad spectrum of pharmacological activities . .

Mode of Action

Thiazolo[4,5-b]pyridines, in general, are known for their wide variety of pharmacological effects . They are often used in medicinal chemistry due to their ability to interact with a wide range of receptor targets .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to exhibit a diversity of biological effects, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

Result of Action

Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities .

特性

IUPAC Name |

ethyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-4-3-6-7(5-12)15-8(10)11-6/h2-5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPVTENIUKDOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2975929.png)